3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
Description
The compound 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a hybrid molecule combining a coumarin (2H-chromen-2-one) core with a benzothiazole substituent at the 3-position and a trans-configurated (2E)-3-phenylpropenyloxy group at the 7-position.
Properties
Molecular Formula |
C25H17NO3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C25H17NO3S/c27-25-20(24-26-21-10-4-5-11-23(21)30-24)15-18-12-13-19(16-22(18)29-25)28-14-6-9-17-7-2-1-3-8-17/h1-13,15-16H,14H2/b9-6+ |
InChI Key |
DPNIBHYPAHJSHB-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
Resorcinol derivatives react with β-keto esters under acidic conditions to form 7-hydroxycoumarin intermediates. For example, resorcinol and ethyl acetoacetate in concentrated sulfuric acid yield 7-hydroxy-4-methylcoumarin . However, the target compound requires a free hydroxyl group at position 7, necessitating selective protection-deprotection strategies.
Claisen Rearrangement
A more efficient route involves allyl ether intermediates. 3-Allyloxybenzaldehyde undergoes thermal rearrangement at 180–220°C in decalin or tetralin to form 3-hydroxy-2-allylbenzaldehyde , which cyclizes to 7-hydroxycoumarin under acidic conditions. Microwave-assisted Claisen rearrangement reduces reaction times to 7–8 hours with yields up to 47%.
Stereoselective Attachment of the (2E)-3-Phenylprop-2-en-1-yloxy Group
The (2E)-3-phenylprop-2-en-1-yloxy side chain is introduced via Mitsunobu reaction or base-mediated etherification .
Mitsunobu Reaction
7-Hydroxycoumarin reacts with (E)-3-phenylprop-2-en-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method ensures retention of the E-configuration with yields >80%.
Base-Mediated Etherification
A simpler approach employs K₂CO₃ or Cs₂CO₃ in acetonitrile or DMF. For example, 7-hydroxycoumarin and (E)-3-phenylprop-2-en-1-yl bromide react at 80°C for 12 hours, yielding 72–85% of the desired ether. Stereoselectivity is maintained by using excess base and avoiding protic solvents.
Catalytic and Solvent Systems
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Claisen Rearrangement | Decalin | 217 | 82 | |
| Suzuki Coupling | Pd(OAc)₂, Toluene | 100 | 69–94 | |
| Etherification | K₂CO₃, Acetonitrile | 80 | 72–85 | |
| Mitsunobu Reaction | DEAD, THF | 25 | >80 |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile or methanol). Analytical data include:
-
¹H NMR : Aromatic protons at δ 7.2–8.1 ppm, olefinic protons (J = 16 Hz) for the E-configuration.
-
HPLC : Purity >97% achieved using C18 columns and acetonitrile/water gradients.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the chromenone or benzothiazole moieties.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the chromenone or benzothiazole rings.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar solvents with a base to facilitate the substitution.
Products: Substituted derivatives with modified functional groups.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features a benzothiazole moiety, a chromenone structure, and a phenylprop-2-en-1-yl group. These structural components contribute to its biological activity and chemical reactivity.
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent. Its structural features allow it to interact with various biological targets.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of derivatives of 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the nanomolar range, suggesting strong potential for development as anticancer drugs .
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.
Case Study: Antibacterial Properties
In a study focusing on the synthesis of related benzothiazole derivatives, several compounds demonstrated notable antibacterial activity against various pathogens. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Materials Science
The unique properties of the compound make it suitable for use in developing novel materials, particularly in optoelectronics and photonics.
Application: Organic Light Emitting Diodes (OLEDs)
Due to its fluorescent properties, the compound can be incorporated into OLEDs, enhancing their efficiency and color purity. Preliminary studies suggest that derivatives can be tuned for specific emission wavelengths by modifying substituents on the chromenone scaffold.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one exerts its effects involves interactions with various molecular targets. The benzothiazole moiety can bind to metal ions, influencing enzymatic activity, while the chromenone structure can interact with nucleic acids and proteins, affecting cellular processes.
Comparison with Similar Compounds
Key Structural Features :
- Coumarin Core : The 2H-chromen-2-one scaffold is a lactone ring system with inherent fluorescence and bioactivity, often exploited in drug design and materials science.
- Benzothiazole Substituent : At position 3, the benzothiazole group contributes to π-π stacking interactions and may enhance binding to biological targets like kinases or antimicrobial proteins .
- (2E)-3-Phenylpropenyloxy Group : The trans-configuration of the propenyloxy chain at position 7 introduces rigidity and planar geometry, which could influence intermolecular interactions in crystal packing or receptor binding .
For example, 7-hydroxy coumarin intermediates react with halogenated propargyl or allyl groups under basic conditions (e.g., K₂CO₃ in acetone) to install alkoxy substituents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Benzothiazole-Coumarin Hybrids
Key Observations :
Replacement with diethylamino groups (e.g., Coumarin 6) shifts fluorescence to longer wavelengths due to increased electron-donating effects .
Position 7 Modifications :
- The (2E)-3-phenylpropenyloxy group in the target compound introduces rigidity and hydrophobicity, which may improve membrane permeability compared to hydrophilic substituents like acetamide (BC15) or hydroxy-piperazinylmethyl groups .
- Alkoxy chains (e.g., pentyloxy in ) generally increase lipophilicity but reduce aqueous solubility .
Antimicrobial Activity :
- Coumarin-Benzimidazole Hybrids () exhibit broad-spectrum antibacterial activity (MIC: 2–16 µg/mL) against Staphylococcus aureus and Escherichia coli. The benzothiazole analogue is hypothesized to show similar efficacy due to shared heterocyclic pharmacophores .
- Benzothiazole-Coumarin Derivatives () demonstrate potent kinase inhibition (IC₅₀: <1 µM for ATR kinase), attributed to the benzothiazole’s ability to mimic ATP-binding motifs .
Fluorescence Properties :
- Coumarin 6 () emits at ~500 nm, whereas BC15 (with an acetamide linker) emits at ~450 nm. The target compound’s propenyloxy group may further blue-shift emission due to reduced conjugation compared to diethylamino substituents .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (µg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 385.41 | 4.2 | <10 (aqueous) | 207–208 (hypothetical) |
| BC15 | 366.38 | 3.8 | 50–100 | Not reported |
| Coumarin 6 | 317.37 | 2.5 | >100 | 157–159 |
| 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one | 453.51 | 1.9 | >100 | 207–208 |
Notes:
- The target compound’s higher LogP (4.2) suggests superior lipid membrane penetration but poor aqueous solubility, limiting bioavailability without formulation aids .
- Hydroxy-piperazinylmethyl derivatives () exhibit lower LogP and higher solubility, making them more suitable for intravenous administration .
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one , also known as ChemDiv compound ID 3570-0539, is a synthetic organic molecule that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a benzothiazole moiety and a chromenone core. The presence of these functional groups is associated with various biological activities, particularly in medicinal chemistry.
Structure Overview
| Component | Description |
|---|---|
| Benzothiazole | Known for antimicrobial and anticancer properties. |
| Chromone | Associated with antioxidant and anti-inflammatory activities. |
| Phenylpropene | Contributes to the compound's reactivity and potential biological interactions. |
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit notable anticancer effects. For instance, studies on related coumarin derivatives have shown selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. These compounds often induce cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of matrix metalloproteinases (MMPs) .
Antimicrobial Activity
The benzothiazole component is particularly notable for its antimicrobial properties. Compounds in this class have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also possess similar capabilities. The interactions between the compound's functional groups enhance its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Activity : The chromone structure may contribute to free radical scavenging, reducing oxidative stress within cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Anticancer Activity : In vitro studies have demonstrated that coumarin derivatives can cause G1 or G2/M phase arrest in cancer cell lines, indicating their potential as chemotherapeutic agents .
Study Compound Cell Line Observed Effect Musa et al. (2015) 8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2H-chromen-7-y acetate A549 Induced S phase arrest Kini et al. (2012) SC20 (coumarin-benzothiazole derivative) MCF-7 79.40% inhibition at 250 µM - Antimicrobial Studies : Compounds with similar structures have shown significant activity against various bacterial strains, reinforcing the hypothesis that this compound could be effective in treating infections .
Q & A
Q. Example Table: Substituent Effects on COX-2 Inhibition
| Substituent Position | Group | IC₅₀ (µM) | LogP |
|---|---|---|---|
| 7-O- | (2E)-PhCH₂CH₂ | 0.45 | 3.2 |
| 7-O- | (2Z)-PhCH₂CH₂ | 1.20 | 3.1 |
| 3-Benzothiazole | -CF₃ | 0.28 | 4.0 |
Note: (2E)-isomers show higher activity due to improved target binding .
Advanced: How can conflicting biological activity data across studies be reconciled?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Purity Issues: HPLC purity thresholds (<95% vs. >99%).
- Solubility: Use DMSO stock solutions at ≤0.1% v/v to avoid precipitation.
Resolution: - Reproduce assays under standardized conditions (e.g., CLSI guidelines).
- Validate via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
Basic: What computational methods predict the compound’s photophysical properties?
Methodological Answer:
- TD-DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis absorption (λmax ~350–400 nm for chromenone π→π* transitions).
- Solvatochromism Analysis: Use the Lippert-Mataga equation to correlate emission shifts with solvent polarity .
Advanced: How can synthetic yield be optimized for large-scale research applications?
Methodological Answer:
- Catalysis: Replace EDCI/HOBt with RuPhos Pd G3 for Suzuki-Miyaura coupling (yield increase from 60% to 85%).
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h for the propenyloxy substitution step.
- Workflow:
Advanced: What strategies mitigate aggregation-induced quenching in fluorescence studies?
Methodological Answer:
- Dilution Series: Confirm linearity of fluorescence intensity at ≤10 µM.
- Additives: Incorporate 1% w/v BSA to stabilize the compound in aqueous buffers.
- Structural Modifications: Introduce bulky groups (e.g., tert-butyl) at the 6-position to sterically hinder aggregation .
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24h; analyze degradation via HPLC.
- Oxidative Stability: Expose to H₂O₂ (0.3% v/v) and monitor by LC-MS for oxidation products (e.g., sulfoxide formation on benzothiazole).
- Key Finding: Half-life >12h in serum, with degradation primarily via ester hydrolysis .
Advanced: How can crystallographic data inform polymorph screening?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
